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Abstract

4-Bromo-5-methylpicolinic acid is a halogenated pyridine carboxylic acid derivative. Picolinic
acid and its analogues are of significant interest in medicinal chemistry due to their roles as
versatile intermediates in the synthesis of complex organic molecules and their potential as
pharmacologically active agents. This technical guide provides a comprehensive overview of
the molecular structure, physicochemical properties, and potential applications of 4-Bromo-5-
methylpicolinic acid. While specific experimental data such as NMR, IR, and mass
spectrometry for this particular compound are not readily available in the public domain, this
document outlines the expected spectral characteristics based on its structure. Furthermore, a
plausible synthetic methodology and a discussion of its potential biological relevance in drug
discovery are presented, drawing parallels with structurally related compounds.

Molecular Structure and Chemical Identifiers

4-Bromo-5-methylpicolinic acid possesses a pyridine ring substituted with a bromine atom at
the 4-position, a methyl group at the 5-position, and a carboxylic acid group at the 2-position.

Molecular Structure Diagram

Caption: 2D representation of 4-Bromo-5-methylpicolinic acid.
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hvsicochemical

Property Value Source

CAS Number 1196154-93-4 [1][2]

Molecular Formula C7HeBrNO2 [2]

Molecular Weight 216.03 g/mol [2]
BHUWQKVSFENQT-

InChl Key © © N [2]
UHFFFAOYSA-N

SMILES Cclcenc(C(=0)0)cclBr [1]
Typically 295% (as per

Purity P _ g @sp [3]
suppliers)

Storage Inert atmosphere, 2-8°C [11[3]

Spectroscopic Data (Predicted)

Direct experimental spectroscopic data for 4-Bromo-5-methylpicolinic acid is not publicly
available. However, based on its chemical structure, the following spectral characteristics can
be anticipated.

'H NMR (Proton Nuclear Magnetic Resonance)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the
methyl group protons. The chemical shifts (d) in ppm relative to a standard like TMS would
likely be:

¢ Asinglet for the methyl protons (CHs) around 2.2-2.6 ppm.

o Two singlets or two doublets in the aromatic region (7.5-8.5 ppm) corresponding to the two
protons on the pyridine ring. The exact multiplicity will depend on the coupling constants.

13C NMR (Carbon-13 Nuclear Magnetic Resonance)

The 13C NMR spectrum should display seven distinct signals corresponding to the seven
carbon atoms in the molecule:
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» One signal for the methyl carbon (-CHs) in the aliphatic region (around 15-25 ppm).

» Five signals in the aromatic region (around 120-160 ppm) for the carbons of the pyridine
ring. The carbon attached to the bromine will be shifted, as will the carbons adjacent to the
nitrogen and the carboxylic acid.

e One signal for the carboxylic acid carbon (-COOH) in the downfield region (around 165-175
ppm).

IR (Infrared) Spectroscopy

The IR spectrum would be expected to show characteristic absorption bands for the functional
groups present:

o Abroad O-H stretch from the carboxylic acid group, typically in the range of 2500-3300 cm~1.

e Asharp and strong C=0 stretch from the carbonyl of the carboxylic acid, expected around
1700-1725 cm~1,

» C-H stretching vibrations from the aromatic ring and the methyl group, typically just above
and below 3000 cm~1.

e C=C and C=N stretching vibrations from the pyridine ring in the 1400-1600 cm~1 region.

e A C-Br stretch, which would appear in the fingerprint region, typically below 800 cm~1.

Mass Spectrometry (MS)

In a mass spectrum, the molecular ion peak (M*) would be expected at m/z 215 and 217 in an
approximate 1:1 ratio, which is characteristic of the presence of a single bromine atom (due to
the natural isotopic abundance of 7°Br and 8!Br). Fragmentation patterns would likely involve
the loss of the carboxylic acid group (-COOH, 45 Da) and potentially the methyl group (-CHs,
15 Da).

Experimental Protocols

A specific, detailed experimental protocol for the synthesis of 4-Bromo-5-methylpicolinic acid
is not readily found in peer-reviewed literature. However, a general and plausible synthetic
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route can be proposed based on established organic chemistry principles for the
functionalization of pyridine rings.

Plausible Synthetic Workflow

A potential synthesis could involve the bromination of a pre-existing methyl-substituted picolinic
acid or the construction of the substituted pyridine ring followed by oxidation of a side chain to
the carboxylic acid. A common approach for the synthesis of such compounds involves the
following key steps:

Starting Material Step 1 Bromination Step 2 Ester Hydrolysis ep A k. p Purification Step 5 Final Product
(e.g., 5-methylpicolinic acid ester) (e.g.. NBS, H2504) (e.9., LIOH, H20/THF) Acidification (e.g., Recrystallization or Chromatography) (4-Bromo-5-methylpicolinic acid)

Click to download full resolution via product page

Caption: A plausible synthetic workflow for 4-Bromo-5-methylpicolinic acid.

General Experimental Methodology (Hypothetical)

» Bromination of a Picolinic Acid Ester: To a solution of the starting methyl 5-methylpicolinate in
a suitable solvent (e.g., concentrated sulfuric acid), a brominating agent such as N-
bromosuccinimide (NBS) is added portion-wise at a controlled temperature (e.g., 0-10 °C).
The reaction mixture is stirred until the starting material is consumed, as monitored by an
appropriate technique like Thin Layer Chromatography (TLC) or High-Performance Liquid
Chromatography (HPLC).

e Reaction Quenching and Extraction: The reaction mixture is then carefully poured onto
crushed ice and neutralized with a base (e.g., sodium bicarbonate or sodium hydroxide
solution) to a neutral or slightly basic pH. The aqueous layer is extracted multiple times with
an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are
washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium
sulfate), and the solvent is removed under reduced pressure to yield the crude bromo-ester.

o Ester Hydrolysis: The crude methyl 4-bromo-5-methylpicolinate is dissolved in a mixture of
solvents such as tetrahydrofuran (THF) and water. An aqueous solution of a base, typically
lithium hydroxide (LIOH) or sodium hydroxide (NaOH), is added, and the mixture is stirred at
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room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC
or HPLC).

 Acidification and Product Isolation: Upon completion of the hydrolysis, the organic solvent
(THF) is removed under reduced pressure. The remaining aqueous solution is cooled in an
ice bath and acidified with a mineral acid (e.g., hydrochloric acid) to a pH of approximately 2-
3, leading to the precipitation of the carboxylic acid product.

 Purification: The precipitated solid is collected by filtration, washed with cold water, and dried
under vacuum. Further purification can be achieved by recrystallization from a suitable
solvent system (e.g., ethanol/water or acetone) or by column chromatography on silica gel to
afford the pure 4-Bromo-5-methylpicolinic acid.

Biological Activity and Drug Development Potential

While there is no specific biological data available for 4-Bromo-5-methylpicolinic acid in the
public domain, the picolinic acid scaffold is a known pharmacophore with a wide range of
biological activities. Picolinic acid derivatives are being investigated for various therapeutic
applications.

The presence of a bromine atom and a methyl group on the pyridine ring provides handles for
further chemical modifications, making 4-Bromo-5-methylpicolinic acid a valuable building
block in drug discovery programs. The bromine atom, in particular, can be utilized in cross-
coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings) to introduce more complex
substituents and generate libraries of compounds for biological screening.

Picolinic acid derivatives have been explored as inhibitors of various enzymes, including
metalloenzymes where the carboxylic acid can act as a metal-chelating moiety. For instance,
some picolinic acid derivatives have been studied as potential inhibitors of enzymes like
dihydroorotate dehydrogenase, which is a target for antiproliferative and immunosuppressive
drugs.[4]

Conclusion

4-Bromo-5-methylpicolinic acid is a synthetically useful building block for the development of
novel chemical entities in the fields of medicinal chemistry and materials science. Although
detailed experimental and biological data for this specific compound are scarce in publicly
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accessible sources, its structural features suggest it is a valuable intermediate. The predicted
spectroscopic data and the plausible synthetic route provided in this guide offer a foundational
understanding for researchers interested in working with this compound. Further investigation
into its synthesis and biological properties is warranted to fully explore its potential in drug
discovery and other applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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